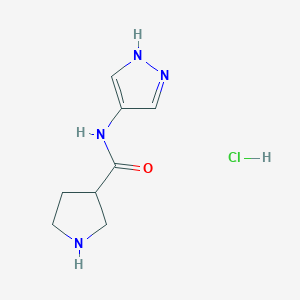

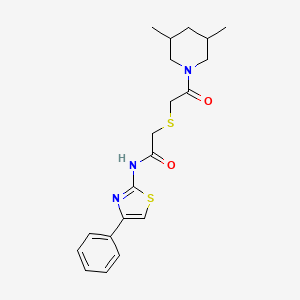

N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For pyrazolo[3,4-b]pyridines, synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .科学的研究の応用

Molecular Interaction and Receptor Binding

Research involving similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has focused on understanding molecular interactions with cannabinoid receptors. For instance, studies have employed molecular orbital methods and conformational analysis to explore the binding mechanisms of these compounds to the CB1 cannabinoid receptor, developing unified pharmacophore models and engaging in comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models (J. Shim et al., 2002).

Synthesis and Antileishmanial Activity

Another area of research involves the synthesis and structure-activity relationship analysis of pyrazolopyridine derivatives, with efforts aimed at discovering potential anti-Leishmania drugs. These studies include the synthesis of compounds through condensation reactions and the exploration of their antileishmanial activities, highlighting the potential of pyrazole derivatives in the development of new therapeutic agents (Heloisa de Mello et al., 2004).

Functionalization Reactions and Theoretical Studies

Experimental and theoretical studies on the functionalization reactions of related compounds have been conducted to understand the mechanisms underlying their reactions with other chemical entities. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides via reactions with diamines has been studied, offering insights into the chemical properties and potential applications of pyrazole derivatives (İ. Yıldırım et al., 2005).

Structure-Activity Relationships

Further research has delved into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, underscoring the importance of specific structural features for their activity. These studies are crucial for the design and development of compounds with targeted pharmacological effects (R. Lan et al., 1999).

作用機序

Target of Action

Similar compounds have been reported to inhibit interleukin-1 receptor-associated kinase 4 (irak4) , which plays a critical role in Toll-like receptor/interleukin-1 receptor signaling .

Mode of Action

For instance, similar compounds have been shown to inhibit the activity of IRAK4 .

Biochemical Pathways

Given its potential inhibition of irak4, it may impact the toll-like receptor/interleukin-1 receptor signaling pathway .

Result of Action

Similar compounds have shown significant activity against certain kinases , suggesting that this compound may also have kinase inhibitory activity.

特性

IUPAC Name |

N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O.ClH/c13-8(6-1-2-9-3-6)12-7-4-10-11-5-7;/h4-6,9H,1-3H2,(H,10,11)(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYHTCVOXNMMHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)NC2=CNN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2778152.png)

![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)

![2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)

![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2778164.png)

![N-[1-(4-Tert-butylphenyl)-2-methylpropyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2778167.png)

![5-[(3-bromophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2778168.png)

![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)